1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one
CAS No.: 214701-37-8
Cat. No.: VC17626832
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one - 214701-37-8](/images/structure/VC17626832.png)
Specification
CAS No. | 214701-37-8 |
---|---|
Molecular Formula | C12H12N2O |
Molecular Weight | 200.24 g/mol |
IUPAC Name | 1-[4-(1-methylimidazol-2-yl)phenyl]ethanone |
Standard InChI | InChI=1S/C12H12N2O/c1-9(15)10-3-5-11(6-4-10)12-13-7-8-14(12)2/h3-8H,1-2H3 |
Standard InChI Key | PPCHYTVEYVSXSE-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=NC=CN2C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s systematic IUPAC name, 1-[4-(1-methyl-1H-imidazol-2-yl)phenyl]ethan-1-one, reflects its core structure:
-
A phenyl ring substituted at the para position with a 1-methylimidazol-2-yl group.
-
An acetyl group (ethan-1-one) attached to the benzene ring.
Molecular Formula:
Molecular Weight: 200.24 g/mol
Key Functional Groups:
-
Imidazole ring (5-membered aromatic heterocycle with two nitrogen atoms).
-
Methyl group at the N1 position of the imidazole.
-
Ketone moiety at the benzylic position.
Table 1: Comparative Molecular Properties of Related Imidazole Derivatives
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound can be synthesized through two primary routes:
-
Imidazole Ring Formation Followed by Ketone Introduction:
-
Ketone-First Approach:
-
Step 1: Synthesize 4-acetylphenylboronic acid.
-
Step 2: Couple with a pre-formed 1-methylimidazole via Suzuki-Miyaura cross-coupling.
-
Experimental Validation from Analogous Systems
The synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine (a structural analog) involved a three-step sequence:
-
Cyclization: Reaction of α-bromoacetophenone with acetylguanidine in DMF at 30°C yielded N-(4-phenyl-1H-imidazol-2-yl)acetamide (60% yield) .
-
Hydrolysis: Acidic cleavage of the acetamide group produced the free amine.
-
Methylation: Treatment with methyl iodide introduced the N1-methyl group.
For the target ketone, analogous conditions could be adapted by replacing the amine intermediate with a ketone precursor. For example, Paal-Knorr pyrrole synthesis conditions (using 1,4-diones and ammonium acetate) have been employed to synthesize imidazole-carbaldehyde hybrids , suggesting viability for ketone formation.
Table 2: Optimized Reaction Conditions for Imidazole Derivatives
Step | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|
Cyclization | α-Bromoacetophenone + acetylguanidine, DMF, 30°C | 60 | Exotherm control, byproduct formation |
Oxidation | KMnO₄, acidic conditions | 75–85 | Over-oxidation to carboxylic acid |
Cross-coupling | Suzuki-Miyaura (Pd catalyst, base) | 50–70 | Purification of biaryl products |
Physicochemical Properties and Spectral Data
Predicted Properties
-
Appearance: Likely a crystalline solid (based on analogs such as 1-methyl-4-phenyl-1H-imidazol-2-amine, which is a solid with m.p. 218–220°C ).
-
Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the imidazole ring; limited solubility in water.
-
Stability: Sensitive to strong acids/bases; the ketone moiety may undergo nucleophilic addition or reduction.
Spectroscopic Characterization (Hypothetical)
-
¹H NMR (DMSO-d₆):
-
δ 2.50 (s, 3H, COCH₃),
-
δ 3.80 (s, 3H, N-CH₃),
-
δ 7.40–7.80 (m, 4H, aromatic H),
-
δ 7.90 (s, 1H, imidazole H).
-
-
IR (KBr): 1705 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N imidazole).
Applications in Pharmaceutical Chemistry
Antibacterial Activity
Imidazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, hybrids of 1-methyl-5-nitroimidazole and benzofuranones showed inhibitory activity against Staphylococcus aureus and Klebsiella pneumoniae . The ketone moiety in the target compound could serve as a reactive handle for further derivatization into Schiff bases or hydrazones, enhancing bioactivity.
Kinase Inhibition
The imidazole ring is a common pharmacophore in kinase inhibitors (e.g., JAK2 inhibitors). Molecular docking studies suggest that the planar structure of the target compound may allow π-π stacking interactions with ATP-binding pockets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume